molecular formula C14H19N7O4S2 B12927903 2',3'-Dideoxy-2',3'-bis(2-sulfanylacetamido)adenosine CAS No. 185146-42-3

2',3'-Dideoxy-2',3'-bis(2-sulfanylacetamido)adenosine

Cat. No.: B12927903
CAS No.: 185146-42-3
M. Wt: 413.5 g/mol
InChI Key: OHIAOCNZYPPAAP-GUSNPEKLSA-N
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Description

“N,N’-((2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl)bis(2-mercaptoacetamide)” is a complex organic compound that features a purine base attached to a tetrahydrofuran ring, with mercaptoacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N’-((2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl)bis(2-mercaptoacetamide)” typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the attachment of the tetrahydrofuran ring, and finally the introduction of the mercaptoacetamide groups. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercaptoacetamide groups can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

    Substitution: Various substitution reactions can be performed on the purine base or the tetrahydrofuran ring to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptoacetamide groups would yield disulfides, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Biology

In biological research, it may be used to study the interactions between purine bases and other biomolecules, such as enzymes and nucleic acids.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific chemical properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of “N,N’-((2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl)bis(2-mercaptoacetamide)” would depend on its specific interactions with molecular targets. These could include enzymes involved in purine metabolism, nucleic acids, or other biomolecules. The compound may exert its effects by binding to these targets and altering their activity or stability.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with a different base.

    Mercaptoacetamide Derivatives: Compounds with similar functional groups.

Uniqueness

The uniqueness of “N,N’-((2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl)bis(2-mercaptoacetamide)” lies in its combination of a purine base, a tetrahydrofuran ring, and mercaptoacetamide groups. This unique structure may confer specific biological activities and chemical properties that are not found in other similar compounds.

Properties

CAS No.

185146-42-3

Molecular Formula

C14H19N7O4S2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-[(2-sulfanylacetyl)amino]oxolan-3-yl]-2-sulfanylacetamide

InChI

InChI=1S/C14H19N7O4S2/c15-12-11-13(17-4-16-12)21(5-18-11)14-10(20-8(24)3-27)9(6(1-22)25-14)19-7(23)2-26/h4-6,9-10,14,22,26-27H,1-3H2,(H,19,23)(H,20,24)(H2,15,16,17)/t6-,9-,10-,14-/m1/s1

InChI Key

OHIAOCNZYPPAAP-GUSNPEKLSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)CS)NC(=O)CS)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)NC(=O)CS)NC(=O)CS)N

Origin of Product

United States

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